molecular formula C12H22O3 B14303146 Methyl 3-acetylnonanoate CAS No. 113749-07-8

Methyl 3-acetylnonanoate

Katalognummer: B14303146
CAS-Nummer: 113749-07-8
Molekulargewicht: 214.30 g/mol
InChI-Schlüssel: KXPWJELDCRJNMO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 3-acetylnonanoate: is an organic compound that belongs to the class of fatty acid methyl esters. It is characterized by its ester functional group, which is formed by the reaction of a fatty acid with methanol. This compound is often used in various chemical and industrial applications due to its unique properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methyl 3-acetylnonanoate can be synthesized through the esterification of 3-acetylnonanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through distillation.

Analyse Chemischer Reaktionen

Types of Reactions: Methyl 3-acetylnonanoate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of 3-acetylnonanoic acid.

    Reduction: Formation of 3-acetylnonanol.

    Substitution: Formation of various substituted esters depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Methyl 3-acetylnonanoate has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Used in the production of fragrances, flavors, and as an intermediate in the manufacture of various chemicals.

Wirkmechanismus

The mechanism of action of methyl 3-acetylnonanoate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release the corresponding acid and alcohol, which may then interact with biological molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

    Methyl nonanoate: Similar structure but lacks the acetyl group.

    Methyl 3-hydroxynonanoate: Similar structure but has a hydroxyl group instead of an acetyl group.

    Ethyl 3-acetylnonanoate: Similar structure but has an ethyl ester instead of a methyl ester.

Uniqueness: Methyl 3-acetylnonanoate is unique due to the presence of both the acetyl and ester functional groups, which confer specific chemical reactivity and properties. This makes it a valuable compound in various chemical and industrial applications.

Eigenschaften

CAS-Nummer

113749-07-8

Molekularformel

C12H22O3

Molekulargewicht

214.30 g/mol

IUPAC-Name

methyl 3-acetylnonanoate

InChI

InChI=1S/C12H22O3/c1-4-5-6-7-8-11(10(2)13)9-12(14)15-3/h11H,4-9H2,1-3H3

InChI-Schlüssel

KXPWJELDCRJNMO-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCC(CC(=O)OC)C(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.